

Thermodynamic Properties of 1-Phenylethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenylethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **1-phenylethanol** (α -methylbenzyl alcohol), a chiral aromatic alcohol with applications in fragrance, flavoring, and as a precursor in organic synthesis. This document collates available experimental data, details relevant experimental methodologies, and presents logical workflows for the determination of these properties, aiming to be a vital resource for professionals in research, development, and quality control.

Core Thermodynamic and Physical Properties

A compilation of the fundamental physical and thermodynamic properties of **1-phenylethanol** is presented below. These values are crucial for process design, safety assessments, and understanding the compound's behavior in various chemical and physical processes.

Table 1: Physical Properties of **1-Phenylethanol**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O	[1]
Molar Mass	122.167 g·mol ⁻¹	[2]
Appearance	Colorless liquid	[2][3]
Melting Point	19-20 °C	[1]
20.7 °C (293.8 K)	[2]	
9-11 °C (for enantiomers)	[4]	
Boiling Point	204 °C at 745 mmHg	[1]
204 °C (477 K)	[2]	
88-89 °C at 10 mmHg (for enantiomers)	[4]	
Density	1.012 g/mL at 25 °C	[1]
Flash Point	93 °C	[2]

Table 2: Vapor Pressure of **1-Phenylethanol**

Temperature (°F)	Temperature (°C)	Vapor Pressure (mmHg)	Source
68	20	0.1	[1][3]
120.2	49	1	[3]
167.4	75.2	5	[3]

Note: The vapor pressure data is for the racemic mixture.

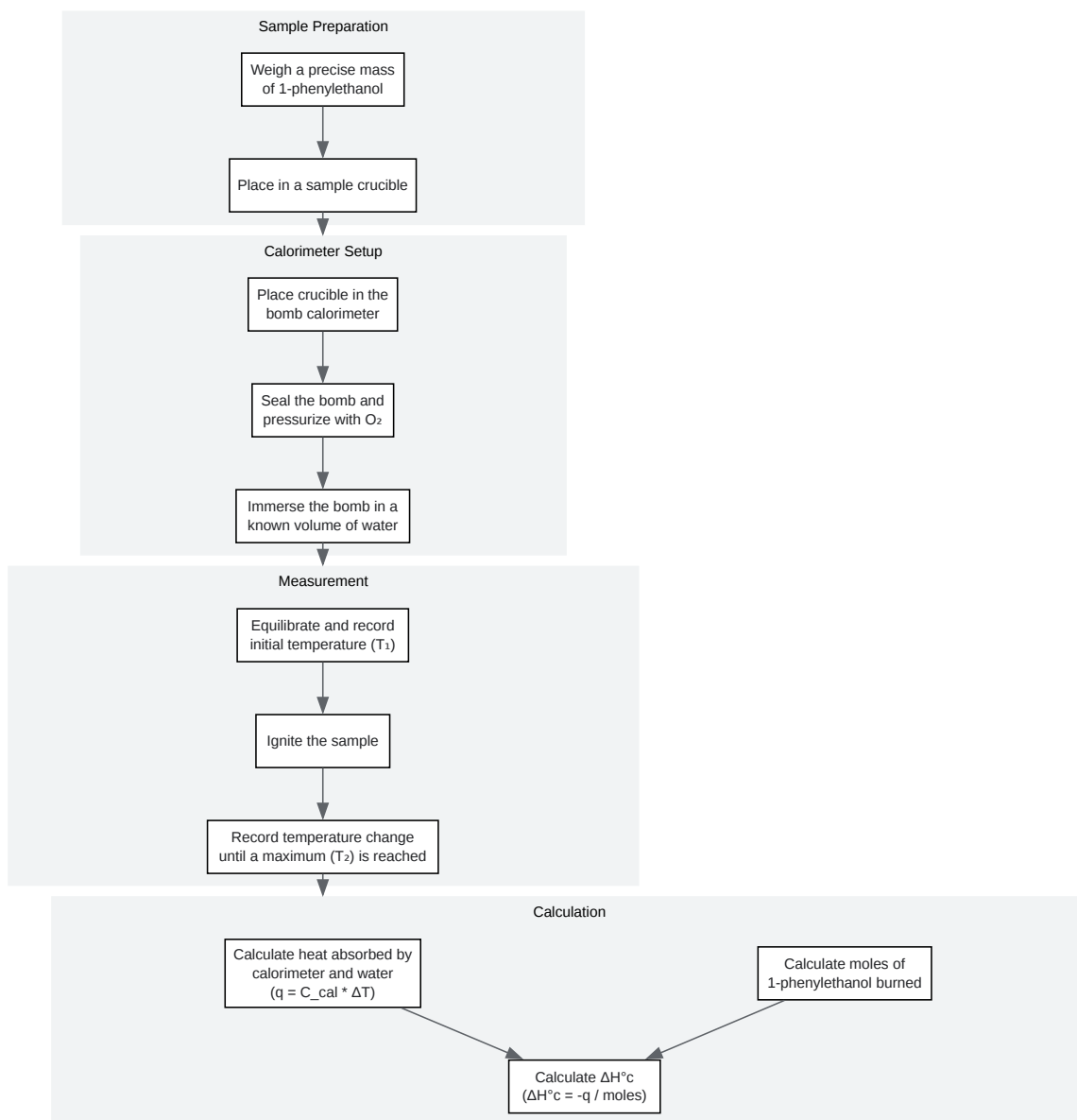
Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise experimental techniques. This section outlines the methodologies for key thermodynamic measurements.

Enthalpy of Combustion

The standard enthalpy of combustion (ΔH°_c) is a critical parameter for determining the standard enthalpy of formation. The experimental determination of the enthalpy of combustion is typically carried out using bomb calorimetry.

Experimental Workflow for Bomb Calorimetry:



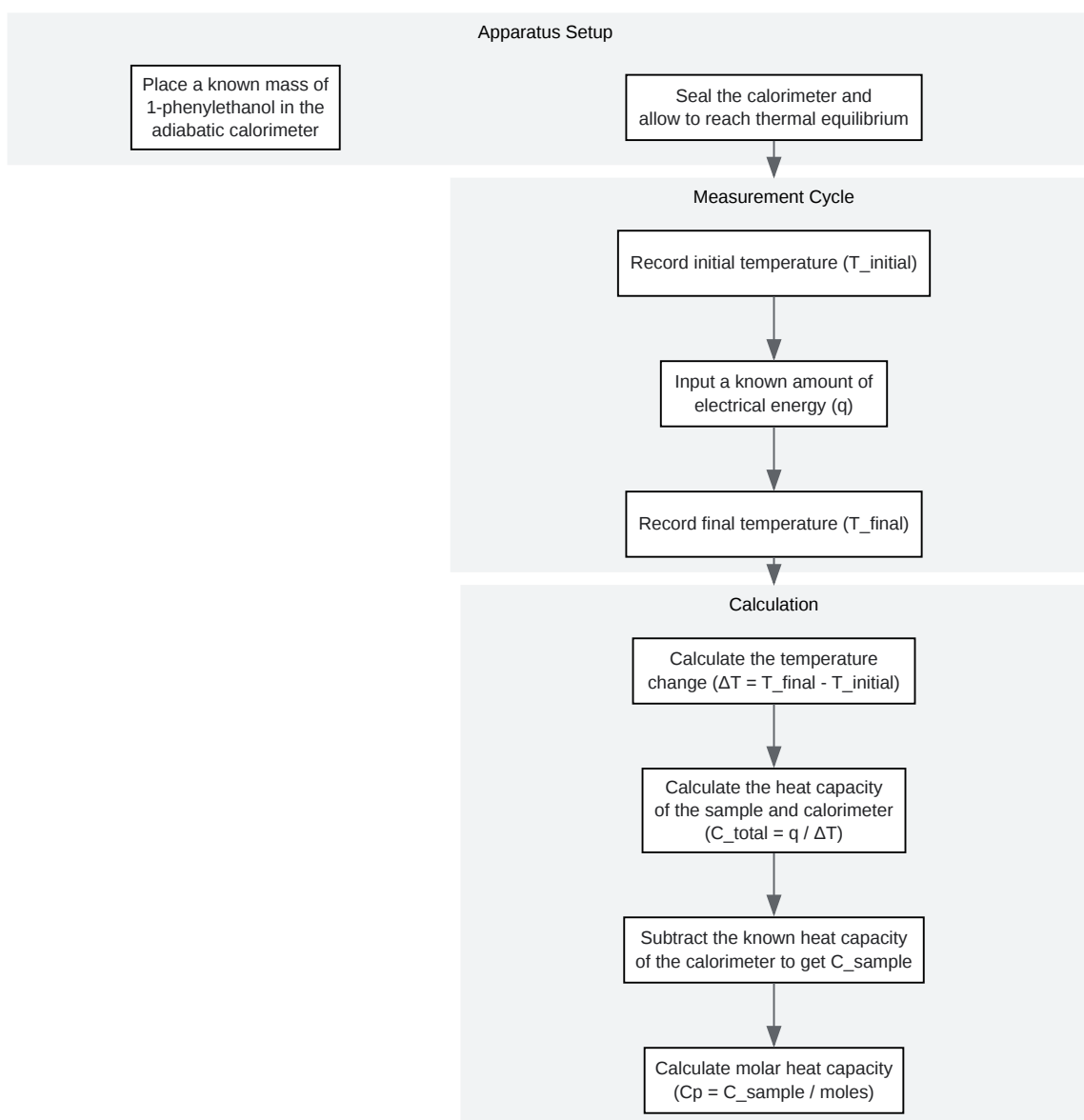
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Figure 1: Experimental workflow for determining the enthalpy of combustion using bomb calorimetry.

Heat Capacity

The heat capacity (C_p) of liquid **1-phenylethanol** can be determined using adiabatic calorimetry. This method minimizes heat exchange with the surroundings, allowing for precise measurement of the energy required to raise the temperature of the substance.

Experimental Workflow for Adiabatic Calorimetry:



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Figure 2: Experimental workflow for determining the heat capacity using an adiabatic calorimeter.

Vapor Pressure

The vapor pressure of **1-phenylethanol** as a function of temperature can be determined using an isoteniscope. This apparatus allows for the measurement of the vapor pressure of a liquid in equilibrium with its vapor.

Logical Relationship for Vapor Pressure Measurement:



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